REACTION_CXSMILES
|
[C:1]1([CH2:7][C:8](Cl)=[O:9])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[C:11]1([S:17][CH3:18])[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1.[Cl-].[Al+3].[Cl-].[Cl-].Cl>C(Cl)Cl>[C:1]1([CH2:7][C:8]([C:14]2[CH:15]=[CH:16][C:11]([S:17][CH3:18])=[CH:12][CH:13]=2)=[O:9])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1 |f:2.3.4.5|
|
Name
|
|
Quantity
|
46.8 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)CC(=O)Cl
|
Name
|
|
Quantity
|
37.6 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)SC
|
Name
|
|
Quantity
|
330 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
40.9 g
|
Type
|
reactant
|
Smiles
|
[Cl-].[Al+3].[Cl-].[Cl-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred at 5° for 3.5 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The solution was cooled to 5° in an ice-acetone bath
|
Type
|
TEMPERATURE
|
Details
|
to maintain the temperature constant at 5°
|
Type
|
STIRRING
|
Details
|
was stirred overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
The layers were separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer was extracted with methylene chloride (2×1l)
|
Type
|
WASH
|
Details
|
washed with 1N hydrochloric acid (2×500 ml), 5% aqueous sodium hydroxide (2×500 ml) and brine (2×500 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried over anhydrous magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
FILTRATION
|
Details
|
The crystalline product was collected by filtration
|
Type
|
WASH
|
Details
|
washed with cold ethanol
|
Reaction Time |
3.5 h |
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)CC(=O)C1=CC=C(C=C1)SC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 65.3 g | |
YIELD: PERCENTYIELD | 89% | |
YIELD: CALCULATEDPERCENTYIELD | 898.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |